[(5-Chloro-1,3-dimethyl-1h-pyrazol-4-yl)methyl](ethyl)amine dihydrochloride [(5-Chloro-1,3-dimethyl-1h-pyrazol-4-yl)methyl](ethyl)amine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 2225144-73-8
VCID: VC4912936
InChI: InChI=1S/C8H14ClN3.2ClH/c1-4-10-5-7-6(2)11-12(3)8(7)9;;/h10H,4-5H2,1-3H3;2*1H
SMILES: CCNCC1=C(N(N=C1C)C)Cl.Cl.Cl
Molecular Formula: C8H16Cl3N3
Molecular Weight: 260.59

[(5-Chloro-1,3-dimethyl-1h-pyrazol-4-yl)methyl](ethyl)amine dihydrochloride

CAS No.: 2225144-73-8

Cat. No.: VC4912936

Molecular Formula: C8H16Cl3N3

Molecular Weight: 260.59

* For research use only. Not for human or veterinary use.

[(5-Chloro-1,3-dimethyl-1h-pyrazol-4-yl)methyl](ethyl)amine dihydrochloride - 2225144-73-8

Specification

CAS No. 2225144-73-8
Molecular Formula C8H16Cl3N3
Molecular Weight 260.59
IUPAC Name N-[(5-chloro-1,3-dimethylpyrazol-4-yl)methyl]ethanamine;dihydrochloride
Standard InChI InChI=1S/C8H14ClN3.2ClH/c1-4-10-5-7-6(2)11-12(3)8(7)9;;/h10H,4-5H2,1-3H3;2*1H
Standard InChI Key AZBZLWHBTBLMFU-UHFFFAOYSA-N
SMILES CCNCC1=C(N(N=C1C)C)Cl.Cl.Cl

Introduction

Chemical Identity and Structural Features

Molecular Composition and Physicochemical Properties

The molecular formula of (5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylamine dihydrochloride is C₈H₁₆Cl₃N₃, with a molecular weight of 260.59 g/mol. Its IUPAC name, N-[(5-chloro-1,3-dimethylpyrazol-4-yl)methyl]ethanamine dihydrochloride, reflects the substitution pattern:

  • A pyrazole ring with chlorine at position 5.

  • Methyl groups at positions 1 and 3.

  • An ethylamine side chain attached to the methyl group at position 4.

  • Dihydrochloride salt formation to enhance solubility and stability.

The compound’s SMILES notation, CCNCC1=C(N(N=C1C)C)Cl.Cl.Cl, underscores the spatial arrangement of substituents. While solubility data remain unspecified, the dihydrochloride form typically improves aqueous solubility compared to freebase analogs.

Crystallographic and Spectroscopic Characterization

Although crystallographic data for this specific compound are unavailable, related pyrazole derivatives exhibit planar ring structures with substituents influencing intermolecular interactions. Characterization techniques such as ¹H NMR, ¹³C NMR, and GC-MS are standard for verifying purity and structural integrity in analogous compounds. For example, the methyl groups at positions 1 and 3 would appear as singlets in ¹H NMR, while the ethylamine moiety would show distinct splitting patterns.

Synthesis and Optimization Strategies

Synthetic Pathways

The synthesis of (5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylamine dihydrochloride involves multi-step alkylation and salt formation reactions:

  • Base Pyrazole Formation: 5-Chloro-1,3-dimethylpyrazole serves as the starting material, synthesized via cyclocondensation of hydrazine derivatives with β-diketones or β-ketoesters.

  • Side-Chain Introduction: The ethylamine group is introduced through nucleophilic substitution or reductive amination. For instance, reacting 5-chloro-1,3-dimethylpyrazole-4-carbaldehyde with ethylamine under reducing conditions (e.g., NaBH₄) yields the secondary amine.

  • Salt Formation: Treatment with hydrochloric acid converts the freebase amine into the dihydrochloride salt, enhancing stability for storage and biological testing.

Reaction Optimization

Key parameters influencing yield and purity include:

  • Temperature: Elevated temperatures (80–100°C) favor alkylation but may promote side reactions.

  • Solvent Choice: Polar aprotic solvents (e.g., DMF, DMSO) improve reagent solubility.

  • Workup Procedures: Acid-base extraction removes unreacted starting materials, while recrystallization from ethanol/water mixtures purifies the final product.

Comparative Analysis with Related Pyrazole Derivatives

Pyrazole derivatives are renowned for their diverse biological activities, as exemplified by structurally similar compounds (Table 1) .

Table 1: Structural and Functional Comparison of Pyrazole Derivatives

Compound NameSubstituentsBiological Activity
(5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylamine dihydrochlorideCl, CH₃ (positions 1,3), CH₂NHCH₂CH₃Under investigation
[(5-Chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]dimethylamineCl, CH₃ (position 1), C₆H₅, N(CH₃)₂Antimicrobial, antifungal
Bendiocarb2,2-dimethyl-1,3-benzodioxol-4-yl methylcarbamateInsecticidal
BenzovindiflupyrDichloromethylidene, difluoromethylFungicidal (agricultural use)

This compound’s chlorine and methyl groups may enhance lipophilicity, potentially improving membrane permeability compared to phenyl-substituted analogs . The ethylamine side chain introduces a basic nitrogen, facilitating interactions with biological targets such as enzymes or receptors.

Future Research Directions

Pharmacological Profiling

Priority studies should include:

  • In vitro assays against bacterial, fungal, and cancer cell lines.

  • ADMET profiling to assess absorption, metabolism, and toxicity.

Synthetic Scalability

Optimizing reaction conditions for gram-scale synthesis will facilitate preclinical testing. Continuous flow chemistry may enhance yield and reduce purification steps.

Structure-Activity Relationship (SAR) Studies

Systematic modification of substituents (e.g., replacing ethylamine with bulkier amines) could elucidate key pharmacophores.

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